molecular formula C18H24N4O3 B2643610 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide CAS No. 1384561-92-5

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide

Cat. No.: B2643610
CAS No.: 1384561-92-5
M. Wt: 344.415
InChI Key: ZTFUQKPYZGIYCL-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a dimethylpropyl chain, and an oxazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring, the introduction of the cyano group, and the coupling of the aromatic amine with the acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The cyano group and oxazolidinone moiety play crucial roles in its activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide: shares similarities with other compounds containing cyano groups and oxazolidinone rings.

    This compound: is unique due to its specific substitution pattern and the presence of both cyano and oxazolidinone functionalities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-12(2)18(4,11-19)21-16(23)10-20-14-6-5-13(3)15(9-14)22-7-8-25-17(22)24/h5-6,9,12,20H,7-8,10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFUQKPYZGIYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C)N2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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